[4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-yl]cyanamide
Overview
Description
[4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-yl]cyanamide is a complex organic compound that features a pyrimidine ring substituted with a cyanamide group and a trimethoxyphenyl group
Scientific Research Applications
Pyrimidine Compounds in Scientific Research
Pyrimidine compounds, including analogs and derivatives, have been extensively studied for their biological activities and therapeutic potentials. Although the specific compound "[4-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]cyanamide" was not directly mentioned, the following insights into the research applications of related compounds were found:
Antiviral and Anticancer Properties
Pyrimidine analogs, such as arabinosyl cytosine (ara-C), have demonstrated efficacy in the treatment of acute leukemia in adults. Ara-C, a synthetic nucleoside, has been capable of producing marrow remission in acute myelocytic and acute lymphocytic leukemia, highlighting the role of pyrimidine compounds in cancer therapy (Ellison et al., 1968).
Metabolic Studies
The metabolism, excretion, and pharmacokinetics of specific pyrimidine derivatives have been investigated, providing insights into their absorption, distribution, and elimination patterns in the human body. For example, the study on INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, outlines the comprehensive metabolic profiling of pyrimidine-based drugs (Shilling et al., 2010).
Mechanisms of Action
Research on pyrimidine compounds often focuses on their mechanisms of action at the molecular level, including their effects on cellular pathways and enzyme inhibition. For instance, studies have explored how certain pyrimidine derivatives inhibit specific enzymes, leading to therapeutic effects against various diseases.
Environmental Health Perspectives
Some research has investigated the environmental presence and health implications of pyrimidine-based compounds, especially those used as flame retardants. These studies assess the bioaccumulation and persistence of such compounds and their potential impact on human health, including effects on thyroid hormones and neurodevelopment (Stapleton et al., 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-yl]cyanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,
Properties
IUPAC Name |
[4-(3,4,5-trimethoxyphenyl)pyrimidin-2-yl]cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-19-11-6-9(7-12(20-2)13(11)21-3)10-4-5-16-14(18-10)17-8-15/h4-7H,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGJIIJHRAOJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC=C2)NC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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